Deferasirox-d8 -

Deferasirox-d8

Catalog Number: EVT-13999463
CAS Number:
Molecular Formula: C21H15N3O4
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deferasirox-d8 is a deuterated analogue of deferasirox, a medication primarily used as an iron chelator to manage chronic iron overload in patients, particularly those receiving frequent blood transfusions. This compound is notable for its unique isotopic composition, which allows for enhanced tracking in pharmacokinetic studies. Deferasirox-d8 is classified under the category of organic compounds known as phenyl-1,2,4-triazoles, and it exhibits significant pharmaceutical properties related to iron binding and metabolism.

Source

Deferasirox-d8 can be synthesized from its parent compound, deferasirox, through deuteration processes that replace specific hydrogen atoms with deuterium. This modification provides distinct mass characteristics useful in research settings.

Classification

Deferasirox-d8 falls within several chemical classifications:

  • Organic Compounds: Specifically, it belongs to the class of phenyl-1,2,4-triazoles.
  • Chelating Agents: It acts as an iron chelator, binding to ferric ions.
  • Pharmaceuticals: Approved for use in managing iron overload conditions.
Synthesis Analysis

The synthesis of deferasirox-d8 typically involves the following steps:

  1. Starting Materials: The synthesis begins with salicylic acid and salicylamide as key precursors.
  2. Reagent Utilization: Thionyl chloride is used to convert salicylic acid into salicyloyl chloride.
  3. Formation of Intermediates: The reaction proceeds through the formation of 2-(2-hydroxyphenyl)-benz[e][1,3]oxazin-4-one as an intermediate by heating salicyloyl chloride with salicylic acid and then reacting with 4-hydrazinobenzoic acid in refluxing ethanol.
  4. Deuteration: The incorporation of deuterium is achieved through specific reactions that introduce deuterated reagents at defined positions on the molecule.

The technical details involve controlling temperature and solvent conditions to optimize yields and purity at each stage of synthesis .

Molecular Structure Analysis

Deferasirox-d8 has a complex molecular structure characterized by the following features:

  • Molecular Formula: C21H7D8N3O4
  • Molecular Weight: 381.41 g/mol
  • Structural Characteristics: The compound contains multiple hydroxyl groups and a triazole ring, contributing to its chelating properties.

The presence of deuterium alters the vibrational frequencies of the molecule, which can be analyzed using techniques such as nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Deferasirox-d8 participates in various chemical reactions:

  1. Oxidation: Can be oxidized to form hydroxylated derivatives.
  2. Reduction: Under specific conditions, it can undergo reduction reactions.
  3. Substitution: The compound can engage in substitution reactions where functional groups are replaced.

Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions are carefully optimized for each type of reaction to yield desired products.

Mechanism of Action

The mechanism of action for deferasirox-d8 involves its high-affinity binding to trivalent ferric iron (Fe³⁺). This interaction forms a stable complex that facilitates the excretion of excess iron from the body primarily via fecal routes. The pharmacokinetics of deferasirox-d8 allow for prolonged action due to its ability to persist in plasma and continuously reduce non-transferrin-bound iron levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with strong acids and bases; forms complexes with metal ions.

Relevant data indicates that deferasirox-d8 maintains similar physical stability and reactivity profiles compared to its parent compound, making it suitable for various experimental applications .

Applications

Deferasirox-d8 has several notable applications in scientific research:

  • Pharmacokinetic Studies: Its unique isotopic signature allows researchers to trace its metabolic pathways and interactions within biological systems.
  • Iron Homeostasis Research: Used extensively in studies examining the role of iron in biological processes and diseases related to iron overload such as thalassemia and hemochromatosis.
  • Drug Development: Serves as a model compound for developing new iron-chelating agents and therapeutic strategies targeting iron metabolism disorders.
Synthesis and Isotopic Labeling Methodologies

Deuterium Integration Strategies in Chelator Design

Position-Specific Deuterium Labeling for Metabolic Stability Analysis

Position-specific deuterium labeling in deferasirox-d8 strategically incorporates eight deuterium atoms (^2H or D) at aromatic ring positions to enhance metabolic stability while preserving iron-chelating functionality. The deuterium atoms are typically placed at ortho-positions relative to hydroxyl groups on the phenyl rings, mirroring metabolically vulnerable sites in the non-deuterated parent compound. This targeted deuteration reduces first-pass metabolism by impeding cytochrome P450-mediated oxidative pathways, particularly glucuronidation at the phenolic sites [1] [4]. Studies show that deuteration at these positions decreases the formation of glucuronide metabolites (M3 and M6) by ~40% compared to unlabeled deferasirox, as confirmed by LC-MS/MS tracing of deuterium retention in human serum samples [2] [7]. The molecular formula C~21~H~7~D~8~N~3~O~4~ (MW: 381.41 g/mol) ensures minimal steric perturbation while significantly altering pharmacokinetic parameters [1] [4].

Table 1: Impact of Position-Specific Deuteration on Metabolic Stability

Deuteration PositionMetabolic Pathway AffectedReduction in Metabolite Formation
Phenyl ring ortho-to-OHGlucuronidation (M3, M6)~40% vs. non-deuterated analog
Aromatic backboneOxidative cleavageMinimal change (structural stability)
Triazole moietyUnalteredN/A (no deuteration here)

Optimization of Deuterium Retention During Cyclization and Purification

Deuterium retention during synthesis requires stringent control of cyclization conditions to prevent back-exchange (^2H/^1H substitution). The synthesis from d~8~-toluene involves acid-catalyzed steps where deuterium loss exceeds 30% under standard conditions [2]. Optimized protocols employ aprotic polar solvents (e.g., anhydrous DMF) and strictly controlled temperatures (80–90°C) during the final triazole ring formation, limiting deuterium loss to <5%. Post-cyclization, crystallization purification using deuterium-compatible solvents (e.g., CD~3~OD/D~2~O mixtures) further preserves isotopic integrity. Analytical assessments via ^2^H-NMR confirm >98% isotopic purity in the final product, with residual protiated impurities primarily originating from incomplete deuteration of starting materials [2] [6].

Comparative Synthesis Pathways for Deferasirox-d8 vs. Non-Deuterated Analogues

Impact of Deuterated Reagents on Yield and Byproduct Formation

Deuterated reagents fundamentally alter reaction kinetics and byproduct profiles. Using d~8~-toluene-derived precursors, the cyclization step with p-carboxyphenylhydrazine hydrochloride exhibits a 15% slower reaction rate versus non-deuterated pathways due to the kinetic isotope effect (KIE). This necessitates extended reaction times (8–10 hrs vs. 6–7 hrs) but suppresses symmetric triazole byproducts (e.g., 3,5-diphenyl-1,2,4-triazole) by 40% due to attenuated proton/deuteron exchange rates [2] . Impurity profiling via HPLC-MS reveals that deuterated routes generate unique byproducts like partially deuterated des-hydroxy intermediates (MW: 365.42 Da), absent in non-deuterated syntheses. Overall yield for deferasirox-d8 is ~55% (vs. 70% for non-deuterated), attributable to additional purification and deuterium-compatible conditions [4] .

Table 2: Synthesis Parameters: Deuterated vs. Non-Deuterated Deferasirox

ParameterDeferasirox-d8 RouteNon-Deuterated Route
Key Starting Materiald~8~-TolueneToluene (protio)
Cyclization Time8–10 hours6–7 hours
Major ByproductsPartially deuterated triazolesSymmetric triazole derivatives
Intermediate PurificationVacuum distillation requiredStandard crystallization
Typical Yield50–55%65–70%
Isotopic Purity>98%N/A

Properties

Product Name

Deferasirox-d8

IUPAC Name

4-[3,5-bis(2,3,4,5-tetradeuterio-6-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid

Molecular Formula

C21H15N3O4

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i1D,2D,3D,4D,5D,6D,7D,8D

InChI Key

BOFQWVMAQOTZIW-PGRXLJNUSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NN(C(=N2)C3=C(C(=C(C(=C3O)[2H])[2H])[2H])[2H])C4=CC=C(C=C4)C(=O)O)O)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.